Cas no 2092616-08-3 (4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide)

4-Bromo-2-fluoro-6-methoxybenzene-1-sulfonamide is a halogenated aromatic sulfonamide compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromo, fluoro, and methoxy substituents, offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The sulfonamide group enhances reactivity in nucleophilic substitution and coupling reactions, while the electron-withdrawing and donating moieties influence its electronic properties. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and well-defined structural characteristics ensure reproducibility in research applications. Proper handling and storage are recommended due to its sensitivity to moisture and light.
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide structure
2092616-08-3 structure
Product name:4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
CAS No:2092616-08-3
MF:C7H7BrFNO3S
MW:284.102783441544
CID:6135210
PubChem ID:131629049

4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
    • EN300-1988008
    • 2092616-08-3
    • Inchi: 1S/C7H7BrFNO3S/c1-13-6-3-4(8)2-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
    • InChI Key: NXLNYHNINUKCGX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)OC)S(N)(=O)=O)F

Computed Properties

  • Exact Mass: 282.93140g/mol
  • Monoisotopic Mass: 282.93140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77.8Ų

4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1988008-0.5g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1988008-1.0g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
1g
$1172.0 2023-06-03
Enamine
EN300-1988008-0.05g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1988008-10g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
10g
$5037.0 2023-09-16
Enamine
EN300-1988008-2.5g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1988008-5.0g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
5g
$3396.0 2023-06-03
Enamine
EN300-1988008-1g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
1g
$1172.0 2023-09-16
Enamine
EN300-1988008-0.1g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1988008-5g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
5g
$3396.0 2023-09-16
Enamine
EN300-1988008-0.25g
4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide
2092616-08-3
0.25g
$1078.0 2023-09-16

Additional information on 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide

4-Bromo-2-Fluoro-6-Methoxybenzene-1-Sulfonamide: A Comprehensive Overview

The compound 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide, with the CAS number 2092616-08-3, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with bromine, fluorine, and methoxy groups at specific positions. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The sulfonamide group is known for its ability to form hydrogen bonds, which is crucial for molecular recognition and binding in biological systems. Additionally, the presence of electron-withdrawing groups like bromine and fluorine enhances the molecule's ability to modulate enzyme activity, making it a promising candidate for therapeutic interventions.

The synthesis of 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the sulfonamide group is often achieved through nucleophilic aromatic substitution or other advanced coupling reactions. Researchers have recently explored more efficient and environmentally friendly methods for synthesizing this compound, leveraging catalytic systems and green chemistry principles to minimize waste and improve yield.

In terms of applications, 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide has been utilized as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For instance, it has been employed in the construction of heterocyclic compounds that exhibit potent anti-cancer and anti-inflammatory properties. Furthermore, its ability to act as a versatile building block in medicinal chemistry has led to its incorporation into libraries of compounds screened for drug-like activity.

The pharmacological profile of 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide is another area of active research. Studies have demonstrated that this compound exhibits selective inhibition against certain kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In conclusion, 4-bromo-2-fluoro-6-methoxybenzene-1-sulfonamide stands out as a valuable compound with diverse applications in pharmaceutical research and beyond. Its intricate structure and functional groups make it a compelling target for further investigation, particularly in light of recent advancements in synthetic methodologies and pharmacological screening techniques. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of science and medicine.

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